molecular formula C21H16N2O B10874059 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-phenyl- CAS No. 37856-14-7

4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-phenyl-

Cat. No.: B10874059
CAS No.: 37856-14-7
M. Wt: 312.4 g/mol
InChI Key: QBGIEWLTLCNRED-UHFFFAOYSA-N
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Description

2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one consists of a quinazolinone core with a phenyl group at the 2-position and a p-tolyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Graphene Oxide Nanosheet Catalysis: One method involves the use of graphene oxide nanosheets as a catalyst. The reaction starts with anthranilamide (2-aminobenzamide) and an aldehyde or ketone in an aqueous medium at room temperature.

    Visible Light-Induced Condensation Cyclization: Another method involves the condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation.

Industrial Production Methods

Industrial production methods for 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinazolinones can undergo oxidation reactions, often leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.

    Substitution: Quinazolinones can participate in substitution reactions, where functional groups on the quinazolinone ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and can be carried out under various conditions, including high temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinazolinones can yield quinazoline derivatives, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the p-tolyl group at the 3-position.

    3-(p-Tolyl)quinazolin-4(3H)-one: Lacks the phenyl group at the 2-position.

    2,3-Diphenylquinazolin-4(3H)-one: Has phenyl groups at both the 2- and 3-positions.

Uniqueness

2-Phenyl-3-(p-tolyl)quinazolin-4(3H)-one is unique due to the presence of both a phenyl group at the 2-position and a p-tolyl group at the 3-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.

Properties

CAS No.

37856-14-7

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

3-(4-methylphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H16N2O/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3

InChI Key

QBGIEWLTLCNRED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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